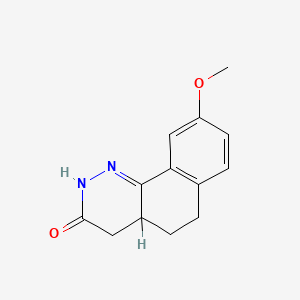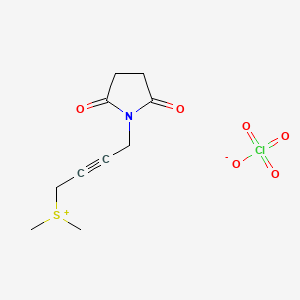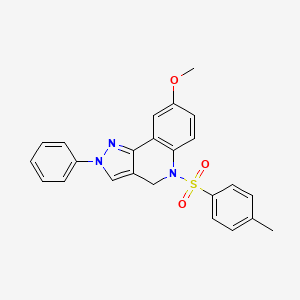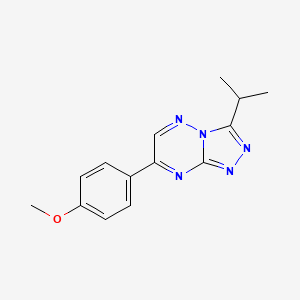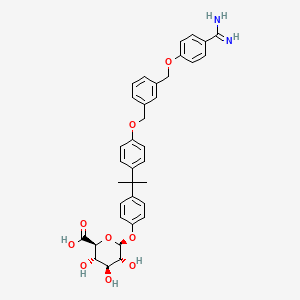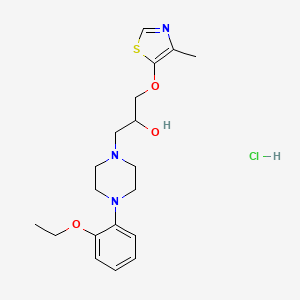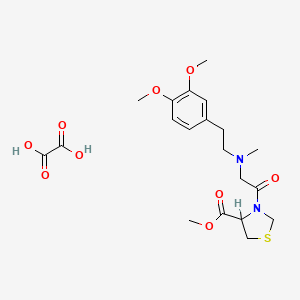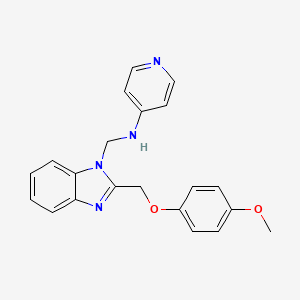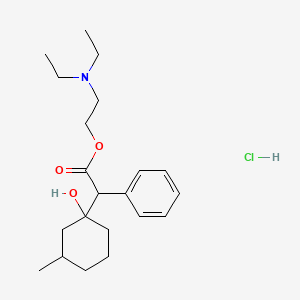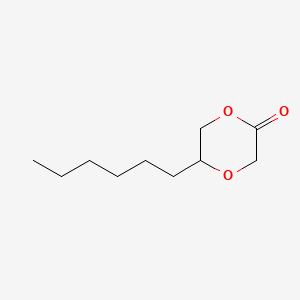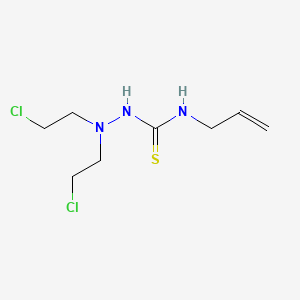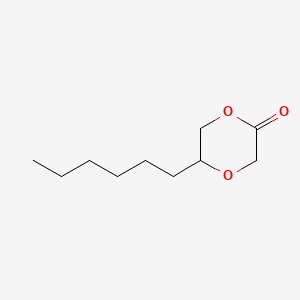
5-Hexyl-1,4-dioxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-1,4-dioxan-2-one is an organic compound belonging to the class of 1,4-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-1,4-dioxan-2-one can be achieved through various methods. One common approach involves the reaction of hexyl alcohol with ethylene oxide in the presence of a catalyst to form the intermediate 5-hexyl-1,4-dioxane. This intermediate is then oxidized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hexyl-1,4-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hexyl-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler analog with a similar ring structure but without the hexyl group.
5-Methyl-1,4-dioxan-2-one: A similar compound with a methyl group instead of a hexyl group.
5-Ethyl-1,4-dioxan-2-one: Another analog with an ethyl group.
Uniqueness
5-Hexyl-1,4-dioxan-2-one is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other analogs may not be as effective .
Properties
CAS No. |
65504-97-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-hexyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3 |
InChI Key |
KBOAQIXMCPQXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(=O)CO1 |
density |
1.280-1.286 |
physical_description |
Colourless or very pale yellow liquid; Powerful sweet, nut-like aroma |
solubility |
Slightly soluble in water; Soluble in oil Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
